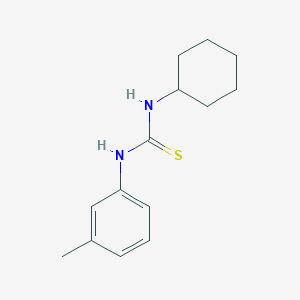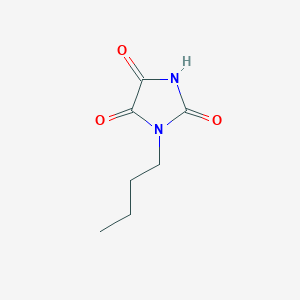
1-丁基咪唑烷-2,4,5-三酮
描述
“1-Butylimidazolidine-2,4,5-trione” is a chemical compound with the molecular formula C7H10N2O3 . It belongs to the class of organic compounds known as imidazolidines, which are heterocyclic compounds with a structure based on the imidazolidine ring .
Synthesis Analysis
The synthesis of “1-Butylimidazolidine-2,4,5-trione” involves the reaction of butylurea with oxalyl chloride in anhydrous tetrahydrofuran . The reaction mixture is stirred in an ice-water bath, followed by the addition of ethyl acetate and water. The organic layer is extracted, dried over anhydrous sodium sulfate, and evaporated to dryness. The crude residue is then recrystallized from ethyl acetate-hexane to yield “1-Butylimidazolidine-2,4,5-trione” in the form of colorless needle crystals .Molecular Structure Analysis
The molecular structure of “1-Butylimidazolidine-2,4,5-trione” is based on the imidazolidine ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound has a molecular weight of 170.17 .科学研究应用
胆碱能酶的抑制
1-丁基咪唑烷-2,4,5-三酮衍生物已被证明具有作为乙酰胆碱酯酶和丁酰胆碱酯酶抑制剂的潜力,这些酶参与胆碱能神经传递。这些抑制剂衍生自含有咪唑烷-2,4,5-三酮部分的取代苯并噻唑。它们在抑制这些酶方面的功效超过了利斯的明等标准药物,表明它们在与胆碱能系统功能障碍相关的治疗应用中具有潜力,例如在阿尔茨海默病中 (Pejchal 等,2011)。
甲基化反应研究
2,4-二硝基咪唑和 2,4,5-三硝基咪唑的钾盐与硫酸二甲酯甲基化产生的产物包括 1-甲基-2,4,5-三硝基咪唑和 1-甲基咪唑烷-2,4,5-三酮。这项研究提供了对这些化合物在不同反应条件下的化学行为的见解,有助于更深入地了解它们的化学性质 (Lian 等,2020)。
醛糖还原酶抑制
包括 3-(芳基烷基)-2,4,5-三氧代咪唑烷-1-乙酸在内的化合物,与 1-丁基咪唑烷-2,4,5-三酮在化学上相关,已对其对醛糖还原酶的抑制活性进行了测试。这些化合物显示出有希望的结果,与醛还原酶相比具有显着的抑制活性和高选择性比。这表明在治疗醛糖还原酶起关键作用的糖尿病并发症中具有潜在应用 (Ishii 等,1996)。
抗抑郁活性
已合成出具有基于嘧啶三酮的 MAO-A 抑制剂的新型化合物,包括 1-丁基咪唑烷-2,4,5-三酮的衍生物,并显示出抗抑郁活性。分子对接研究提供了对其作用机制的见解,表明它们在治疗抑郁症方面的潜力 (Mathew 等,2016)。
未来方向
属性
IUPAC Name |
1-butylimidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-3-4-9-6(11)5(10)8-7(9)12/h2-4H2,1H3,(H,8,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGYXJXFUKOOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337830 | |
| Record name | 1-butylimidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40408-40-0 | |
| Record name | 1-Butyl-2,4,5-imidazolidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40408-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-butylimidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




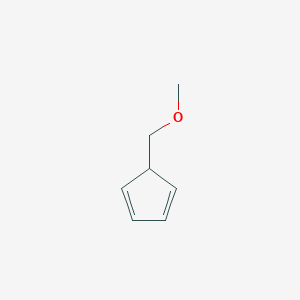
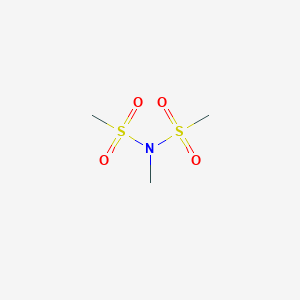
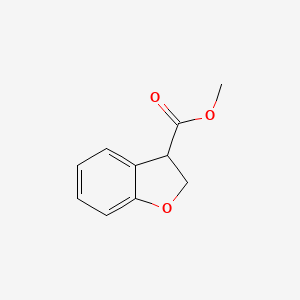
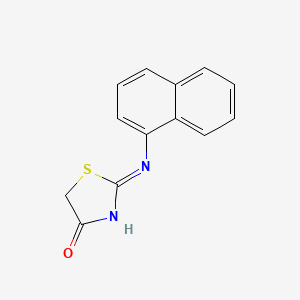



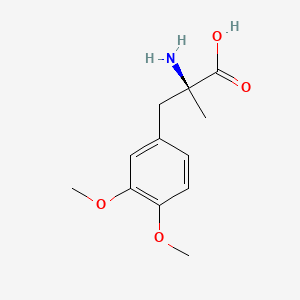
![2-[(4-Nitrophenyl)sulfonyl]benzoic acid](/img/structure/B3052268.png)
